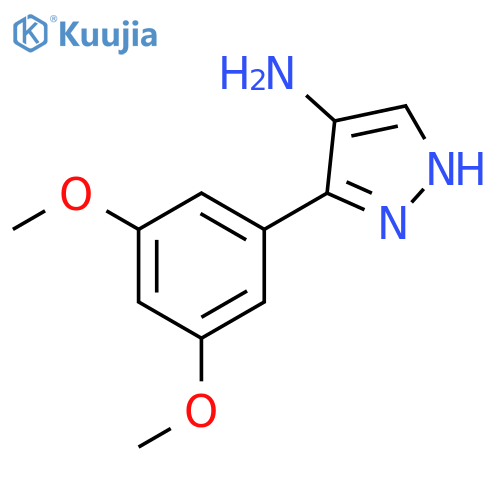Cas no 1710854-02-6 (3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine)

1710854-02-6 structure
商品名:3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine
CAS番号:1710854-02-6
MF:C11H13N3O2
メガワット:219.239822149277
CID:5152291
3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine
- 1H-Pyrazol-4-amine, 3-(3,5-dimethoxyphenyl)-
-
- インチ: 1S/C11H13N3O2/c1-15-8-3-7(4-9(5-8)16-2)11-10(12)6-13-14-11/h3-6H,12H2,1-2H3,(H,13,14)
- InChIKey: GQSNNHPVAFCAQZ-UHFFFAOYSA-N
- ほほえんだ: N1C=C(N)C(C2=CC(OC)=CC(OC)=C2)=N1
3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510461-1g |
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-4-amine |
1710854-02-6 | 97% | 1g |
$568 | 2022-06-12 |
3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1710854-02-6 (3-(3,5-Dimethoxy-phenyl)-1H-pyrazol-4-ylamine) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
